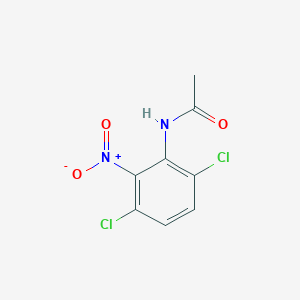
N-(3,6-dichloro-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,6-dichloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3. It is a derivative of acetanilide, where the phenyl ring is substituted with two chlorine atoms and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3,6-dichloro-2-nitrophenyl)acetamide can be synthesized through the acylation of 3,6-dichloro-2-nitroaniline with acetic anhydride. The reaction typically involves the following steps:
Starting Material: 3,6-dichloro-2-nitroaniline.
Reagent: Acetic anhydride.
Catalyst: Often, a base such as pyridine is used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,6-dichloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3,6-dichloro-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,6-dichloro-2-nitroaniline and acetic acid.
Aplicaciones Científicas De Investigación
N-(3,6-dichloro-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,6-dichloro-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-dichloro-2-nitrophenyl)acetamide: Similar structure but different substitution pattern on the phenyl ring.
N-(2,6-dichloro-4-nitrophenyl)acetamide: Another isomer with different positions of chlorine and nitro groups.
Uniqueness
N-(3,6-dichloro-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and nitro groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers.
Propiedades
Número CAS |
38411-18-6 |
|---|---|
Fórmula molecular |
C8H6Cl2N2O3 |
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
N-(3,6-dichloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-5(9)2-3-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
Clave InChI |
STPIUWRYFAWNHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


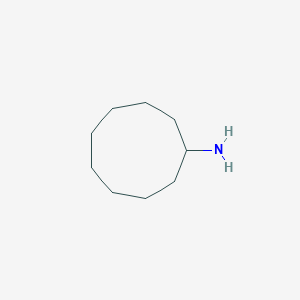
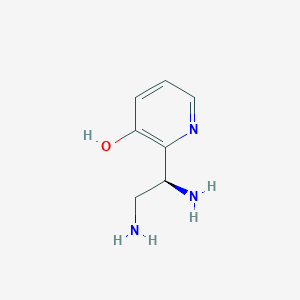
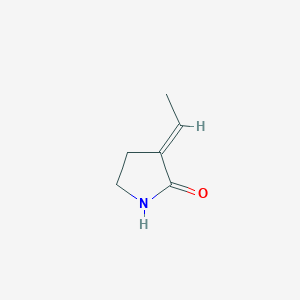
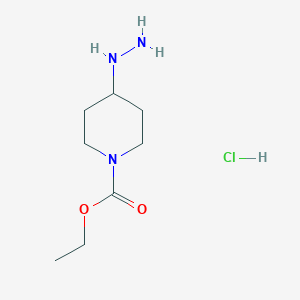
![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)


![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)

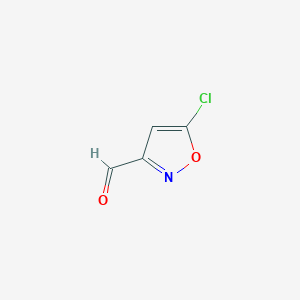
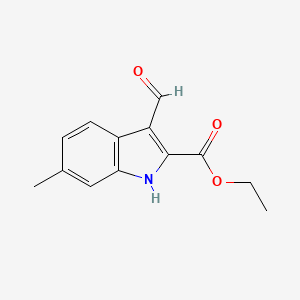
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
